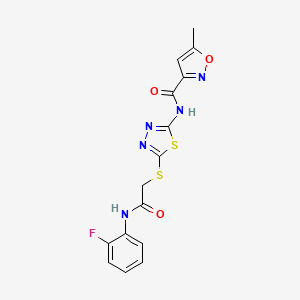

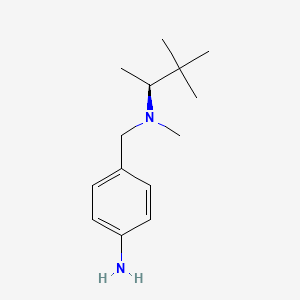

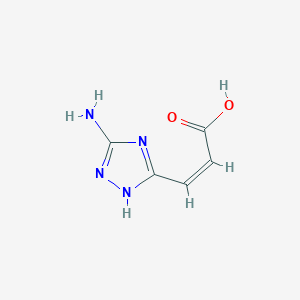

![molecular formula C12H19NO4 B2927442 Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate CAS No. 1335041-95-6](/img/structure/B2927442.png)

Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate is an organic compound . It is commonly used in drug design . It has been reported to be used in the preparation of diaminopyrimidines as EGFR inhibitors .

Synthesis Analysis

The synthesis of this compound can be achieved from 4‑hydroxypiperidine‑1‑carboxylic acid tert-butyl ester. This compound is first prepared into 4‑vinylpiperidine‑1‑carboxylic acid tert-butyl ester, which then reacts with trichloroacetyl chloride .Molecular Structure Analysis

The molecular formula of this compound is C13H21NO3 . The average mass is 239.311 Da and the monoisotopic mass is 239.152145 Da .Chemical Reactions Analysis

The compound can be used in the synthesis of other compounds. For example, it can be used to prepare the compound 2‑ [2,6‑difluoro‑4‑ (4‑sulfonylphenyl)phenyloxy]‑7‑azaspiro[3.5]nonane‑7‑carboxylic acid tert-butyl ester, which is a GPR119 agonist for the treatment of diabetes and metabolic diseases .Physical and Chemical Properties Analysis

The compound has a melting point of 55-56℃ and a boiling point of 349℃. Its density is 1.12 and it has a flash point of 165℃ . It is slightly soluble in chloroform and methanol . The compound is a solid and has a clear yellow color .Applications De Recherche Scientifique

Synthesis and Derivation

Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate and its derivatives are utilized as intermediates in the synthesis of various biologically active compounds. For instance, it has been used in the creation of spirocyclic 3-oxotetrahydrofurans, which are precursors for other potential heterocyclic compounds with biological activity. The reaction with N,N-dimethylformamide dimethyl acetal demonstrates its capability to undergo condensation reactions, providing a pathway to isomeric condensation products with potential for further chemical modifications (Moskalenko & Boev, 2012).

Structural and Molecular Analysis

The compound has been synthesized as a cyclic amino acid ester and characterized through various techniques, including 1H NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. This detailed structural analysis has revealed its bicyclic nature, incorporating both lactone and piperidine rings, which are present in a 1:1 diastereomeric ratio in the crystal structure, highlighting its potential as a versatile synthetic building block (Moriguchi et al., 2014).

Potential in Spirocyclic Compound Synthesis

It also serves as a key intermediate in the synthesis of spirocyclic oxetanes and benzimidazoles, illustrating its utility in accessing chemically novel spaces. The transformation into o-cycloalkylaminoacetanilides for oxidative cyclizations underscores the adaptability of this compound in synthesizing complex molecular architectures, further expanding its applications in the design of new compounds (Gurry et al., 2015).

Conformational and Stereoelectronic Studies

The compound and its derivatives have been the subject of conformational and stereoelectronic studies, providing insights into their chemical behavior and reaction mechanisms. For example, the photochemical and thermal rearrangement of oxaziridines related to this compound has contributed to the understanding of stereoelectronic control theory, offering a basis for predicting regioselectivities in similar compounds (Lattes et al., 1982).

Safety and Hazards

The compound is classified under GHS07. The hazard statements include H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . The precautionary statement is P280, which means protective gloves/protective clothing/eye protection/face protection should be used .

Orientations Futures

The compound is a useful intermediate in drug design, particularly in the synthesis of diaminopyrimidines as EGFR inhibitors . It can also be used to prepare a GPR119 agonist for the treatment of diabetes and metabolic diseases . Therefore, its future directions may include further exploration in these areas.

Propriétés

IUPAC Name |

tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-9(14)8-12(13)4-6-16-7-5-12/h4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQDOXSVAYXAGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=O)CC12CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

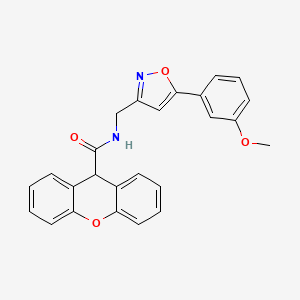

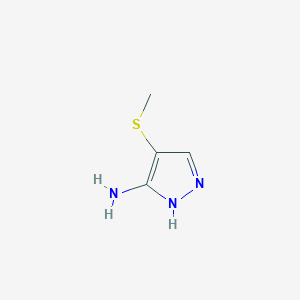

![5-(4-bromobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2927361.png)

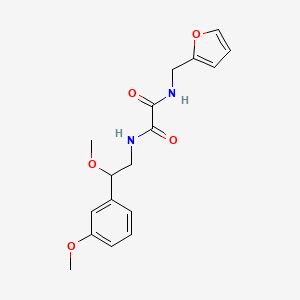

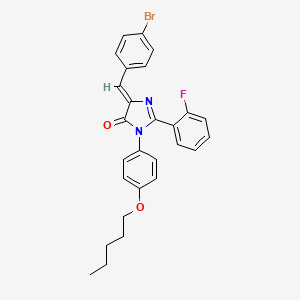

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2927369.png)

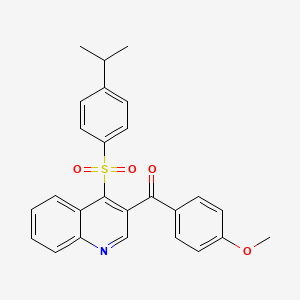

![2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2927382.png)